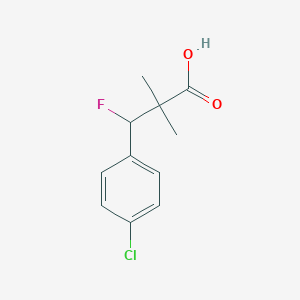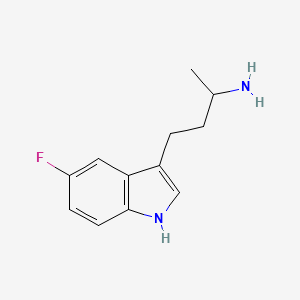
5-(3-Nitrophenyl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitrophenyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted at the 3-position with a formyl group and at the 5-position with a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde typically begins with pyridine-3-carbaldehyde and 3-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves the condensation of pyridine-3-carbaldehyde with 3-nitrobenzaldehyde under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Nitrophenyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-(3-Nitrophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Aminophenyl)pyridine-3-carbaldehyde.
Substitution: Various imines or acetals, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-(3-Nitrophenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of aromatic aldehydes with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde and nitro groups, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitrobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to participate in certain types of coordination chemistry.
5-(3-Aminophenyl)pyridine-3-carbaldehyde: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness:
5-(3-Nitrophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential for diverse applications in synthesis, catalysis, and biological studies.
Propiedades
Fórmula molecular |
C12H8N2O3 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
5-(3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-4-11(7-13-6-9)10-2-1-3-12(5-10)14(16)17/h1-8H |
Clave InChI |
XRUWAMHSDGBFQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
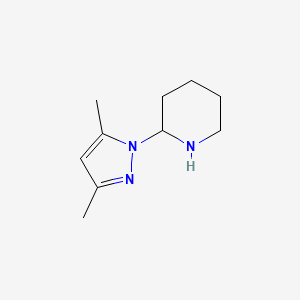

![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
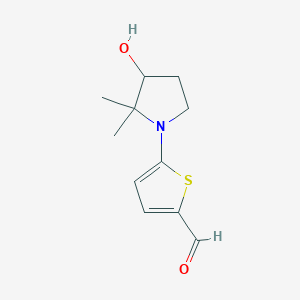

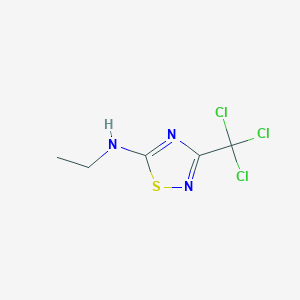
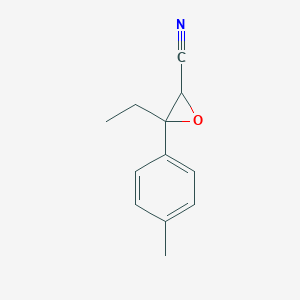
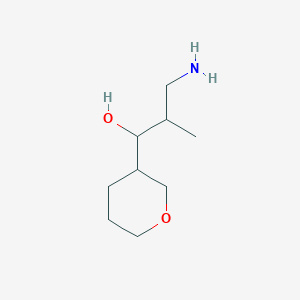
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
